molecular formula C11H13N B1269752 1-Benzyl-3-pyrroline CAS No. 6913-92-4

1-Benzyl-3-pyrroline

Cat. No.: B1269752
CAS No.: 6913-92-4
M. Wt: 159.23 g/mol
InChI Key: LRFHKHHUKGZIGE-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyrroline (CAS 6913-92-4) is a heterocyclic amine with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol. It features a pyrroline ring (a five-membered unsaturated amine) substituted with a benzyl group at the 1-position. Key properties include:

  • Physical State: Liquid (colorless to yellow) .
  • Boiling Point: 92°C at 1.0 hPa .
  • Density: 0.837 g/mL .
  • Purity: Available in 96–98% grades, depending on the supplier (e.g., Thermo Scientific, Aladdin Scientific) .
  • Safety: Classified as a combustible liquid (GHS H227) and severe skin/eye irritant (H314, H318) .
  • Storage: Recommended to be stored under argon at cold temperatures or sealed at -20°C .

This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals, owing to its reactive unsaturated amine structure .

Preparation Methods

Preparation via Michael Addition of Benzylamine to Ethyl Acrylate Followed by Cyclization

One well-documented method involves the reaction of benzylamine with ethyl acrylate to form ethyl 3-benzylaminopropionate, which upon hydrolysis and cyclization yields 1-Benzyl-3-pyrroline. This method is notable for its relatively straightforward procedure and high overall yield.

Reaction Scheme and Conditions

  • Step 1: Michael Addition

    • Benzylamine is added dropwise to ethyl acrylate under mechanical stirring.
    • Temperature is controlled below 30 °C during addition and maintained at 35 °C for 15 hours.
    • Completion is monitored by gas chromatography.
    • The product, ethyl 3-benzylaminopropionate, is isolated by distillation (140–142 °C/6 mmHg) with a yield of approximately 96.4%.
  • Step 2: Hydrolysis and Cyclization

    • The reaction mixture is cooled to -5 to 0 °C.
    • A mixture of concentrated hydrochloric acid and water is added dropwise.
    • After stirring and phase separation, the aqueous phase is refluxed for 8–10 hours to hydrolyze the ester.
    • The pH is adjusted to 12–13 using solid sodium or potassium hydroxide.
    • Extraction with ethyl acetate, drying, and solvent removal yields crude this compound.
    • Final purification by reduced-pressure distillation at 145–150 °C/6 mmHg gives the target compound with a yield of approximately 67.1%.

Advantages and Notes

  • The method features few synthetic steps.
  • High purity and reasonable yields are achievable.
  • The process is scalable and suitable for industrial production with optimization of reaction parameters.
Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Michael Addition Benzylamine + Ethyl acrylate ≤30 (addition), 35 (reaction) 15 h 96.4 Monitored by gas chromatography
Hydrolysis & Cyclization HCl + H2O, reflux, then base adjustment -5 to 0 (addition), reflux 8-10 h 8-10 h 67.1 LC-MS monitoring, distillation purification

Source: Patent CN102060743A

Synthesis via N-Benzylation of 3-Pyrroline Derivatives

Another approach involves the reaction of 3-pyrroline or its derivatives with benzyl halides or benzyl chloroformate under controlled conditions to form this compound or related carbamate derivatives.

Example: Preparation of Benzyl 3-Pyrroline-1-Carboxylate

  • Procedure:

    • 3-Pyrroline is reacted with benzyl chloroformate in dichloromethane at 0 °C.
    • The reaction mixture is stirred for 14 hours.
    • After solvent removal, the residue is taken up in ethyl acetate.
    • The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
    • Drying over magnesium sulfate and solvent evaporation yields the benzyl 3-pyrroline-1-carboxylate product.
  • Yield: Approximately 99%.

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Carbamate formation 3-Pyrroline + Benzyl chloroformate 0 14 h 99 Organic phase workup and drying

Source: ChemicalBook synthesis report

Condensation and Cyclization Routes Using Maleic Anhydride and Benzylamine

In some synthetic protocols, benzylamine is reacted with maleic anhydride in solvents such as tetrahydrofuran to form intermediate diamides, which upon cyclization yield this compound.

Key Features

  • The reaction involves nucleophilic attack of benzylamine on maleic anhydride.
  • The intermediate diamide undergoes intramolecular cyclization under controlled temperature and time.
  • Industrial adaptations optimize temperature, pressure, and catalysts to improve yield and purity.

Source: BenchChem synthesis overview

Enantioselective Synthesis via Mitsunobu Reaction and Hydroxypyrrolidine Intermediates

Advanced synthetic methods target optically active this compound derivatives through multi-step procedures involving:

  • Condensation of benzylamine with malic acid derivatives.
  • Reduction and Mitsunobu inversion reactions to control stereochemistry.
  • Hydrolysis and extraction steps to isolate optically active N-benzyl-3-hydroxypyrrolidine intermediates.
  • Subsequent transformations yield enantiomerically enriched this compound analogs.

Reaction Highlights

  • Use of reagents such as lithium aluminum hydride, diethyl azodicarboxylate, and organic acids.
  • Temperature control between -5 °C and 25 °C.
  • Reaction monitoring by optical rotation and chromatographic methods.
  • Yields are typically high and enantiomeric excess is significant.
Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Condensation Benzylamine + malic acid 0 to 25 1–3 h High Formation of hydroxy pyrrolidine
Mitsunobu inversion DEAD or DIAD + THF 0 to 10 20–30 min Quantitative Stereochemical inversion
Workup Acidification, extraction with chloroform 0 to 10 Overnight High Isolation of enantiomeric product

Source: Patent WO2010058429A1

Summary Table of Preparation Methods for this compound

Method No. Starting Materials Key Steps Reaction Conditions Yield (%) Notes
1 Benzylamine + Ethyl acrylate Michael addition, hydrolysis, cyclization 0–35 °C, reflux 8–10 h, pH adjustment 67–96 (stepwise) Simple, scalable, industrially relevant
2 3-Pyrroline + Benzyl chloroformate Carbamate formation 0 °C, 14 h ~99 High yield, mild conditions
3 Benzylamine + Maleic anhydride Condensation, cyclization Solvent: THF, controlled temp Moderate to high Industrial optimization possible
4 Benzylamine + Malic acid derivatives Condensation, Mitsunobu inversion -5 to 25 °C, multi-step High Enantioselective synthesis

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-pyrroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-3-pyrroline serves as a versatile scaffold in the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas:

Neurological Disorders

Research indicates that derivatives of this compound are being explored for their potential as antiepileptic agents. For instance, certain synthesized compounds demonstrated anticonvulsant activity in animal models, indicating their ability to modulate sodium channels effectively .

Cardiovascular Applications

Compounds based on the this compound structure have been developed as potent calcium antagonists. One notable example is the synthesis of a compound that showed significant vasodilating activity, suggesting its potential use in treating hypertension .

Drug Discovery

The pyrroline ring structure has been utilized to create libraries of compounds for high-throughput screening in drug discovery processes. The ability to modify the benzyl group allows for the exploration of structure-activity relationships (SAR), leading to the identification of lead compounds with improved efficacy and selectivity against various biological targets .

Data Table: Summary of Applications

Application AreaCompound TypeKey FindingsReference
Neurological DisordersAnticonvulsantsEffective modulation of sodium channels; good activity in MES tests
CardiovascularCalcium AntagonistsSignificant vasodilating effects; potential for hypertension treatment
Drug DiscoveryScaffold for LibrariesUseful in SAR studies; leads to novel drug candidates

Case Study 1: Anticonvulsant Activity

A study investigated a series of pyrrolidine derivatives derived from this compound. The compounds were tested for their anticonvulsant properties using maximal electroshock and pentylenetetrazole seizure tests. Compounds exhibited varying degrees of efficacy, with some showing significant promise as new therapeutic agents for epilepsy .

Case Study 2: Calcium Antagonist Development

In another study, researchers synthesized a new class of calcium antagonists based on the this compound structure. These compounds were evaluated for their binding affinity to calcium channels and demonstrated enhanced vasodilatory effects compared to existing treatments, indicating their potential utility in cardiovascular therapy .

Mechanism of Action

The mechanism of action of 1-benzyl-3-pyrroline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Propyl-3-pyrroline (CAS N/A)

  • Molecular Formula : C₈H₁₅N .
  • Key Differences :
    • Replaces the benzyl group with a propyl chain, reducing aromaticity and molecular weight.
    • Synthesis : Produced via silver(I)-catalyzed cyclization of allenes, yielding an oxalate derivative with a melting point of 103–104°C .
    • Reactivity : Lacks the electron-rich benzyl group, likely reducing π-π interactions in catalytic or binding applications.
    • Applications : Less explored in pharmacological contexts compared to benzyl-substituted analogs.

Benzyl 3-pyrroline-1-carboxylate (CAS 31970-04-4)

  • Molecular Formula: C₁₂H₁₃NO₂ .
  • Key Differences: Incorporates a carboxylate ester group at the 1-position, adding polarity and reactivity toward hydrolysis. Synonym: 1-Cbz-3-pyrroline, indicating its use as a protecting group in amine synthesis .

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride (CAS 1909308-53-7)

  • Molecular Formula: C₁₃H₁₈ClNO .
  • Key Differences: Pyrrolidinone core with two methyl groups and a benzyl substituent, increasing steric hindrance and stability. Applications: Used in pharmaceutical research for its ketone functionality, enabling nucleophilic additions or reductions . Safety: Hydrochloride salt form may alter solubility and handling requirements compared to the free base.

5,5-Dimethyl-1-pyrroline N-oxide (CAS 3317-61-1)

  • Molecular Formula: C₆H₁₁NO .
  • Key Differences :
    • N-oxide derivative with dimethyl substitution, enhancing polarity and radical-trapping capabilities.
    • Applications : Primarily used in electron spin resonance (ESR) studies as a spin trap for free radicals .

1-N-Octylpyrrole (CAS 50966-65-9)

  • Molecular Formula : C₁₂H₂₁N .
  • Key Differences: Substitutes benzyl with a long-chain octyl group, increasing lipophilicity (logP ~3.5 estimated). Applications: Potential use in hydrophobic matrices or lipid-based drug delivery systems .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
1-Benzyl-3-pyrroline 6913-92-4 C₁₁H₁₃N 159.23 92 (1.0 hPa) Unsaturated amine Pharmaceutical intermediates
2-Propyl-3-pyrroline N/A C₈H₁₅N 125.21 N/A Propyl, amine Synthetic building block
Benzyl 3-pyrroline-1-carboxylate 31970-04-4 C₁₂H₁₃NO₂ 203.24 N/A Ester, amine Amine protection
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride 1909308-53-7 C₁₃H₁₈ClNO 255.74 N/A Ketone, hydrochloride Drug discovery
5,5-Dimethyl-1-pyrroline N-oxide 3317-61-1 C₆H₁₁NO 113.16 N/A N-oxide Radical trapping
1-N-Octylpyrrole 50966-65-9 C₁₂H₂₁N 179.30 N/A Octyl, pyrrole Lipophilic formulations

Biological Activity

1-Benzyl-3-pyrroline (CAS No. 6913-92-4) is an organic compound with notable biological activities attributed to its structural features, specifically the presence of a benzyl group attached to the nitrogen atom of the pyrroline ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H13NC_{11}H_{13}N. Its unique structure allows it to participate in diverse biochemical interactions, influencing enzyme activity and cellular processes. The compound is characterized by its ability to act as both a substrate and an inhibitor for various enzymes, particularly proline dehydrogenase, which plays a critical role in proline metabolism.

Enzyme Interaction

This compound interacts with proline dehydrogenase, affecting the conversion of proline to pyrroline-5-carboxylate. This interaction can modulate metabolic pathways associated with amino acid catabolism and energy production. The compound can inhibit enzyme activity by binding to the active site, thus altering metabolic fluxes within cells.

Cellular Effects

The compound has been shown to influence several cellular signaling pathways. Notably, it can modulate levels of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression and cellular metabolism. These effects highlight its potential role in regulating physiological functions.

Pharmacological Applications

This compound is under investigation for its potential pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research is ongoing to explore its efficacy against various cancer cell lines, with initial findings indicating possible cytotoxic effects on tumor cells .
  • Pharmaceutical Synthesis : It serves as an important intermediate in synthesizing more complex organic molecules, which may have therapeutic relevance .

In Vitro Studies

Research has demonstrated that this compound can enhance cellular function at low concentrations while exhibiting toxic effects at higher doses. For instance, in cellular assays, low doses promoted metabolic activity without significant toxicity, whereas higher concentrations led to cell damage and apoptosis.

Animal Models

In animal studies, varying dosages of this compound revealed a dose-dependent response in metabolic activity. Low doses were associated with improved metabolic profiles, while high doses resulted in adverse effects such as oxidative stress and inflammation .

Comparison with Similar Compounds

A comparative analysis of this compound with related compounds highlights its unique biological activity profile:

CompoundStructure TypeNotable Biological Activity
1-Benzyl-2,5-dihydro-1H-pyrroleN-substituted pyrroleLimited antimicrobial properties
Benzyl 3-pyrroline-1-carboxylatePyrroline derivativeModerate enzyme inhibition
N-Benzyl-3-pyrrolinePyrroline derivativePotential anticancer activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3-pyrroline, and how do reaction conditions influence yield and purity?

  • Answer : The primary synthesis involves Silver(I)-catalyzed cyclization of allenes. For example, reacting allene precursors (e.g., compound 1 in ) under AgNO₃ catalysis yields this compound with 90% efficiency after oxalate recrystallization . Key parameters include solvent choice (acetone/EtOH for crystallization), temperature control (ambient to reflux), and stoichiometric ratios of the catalyst. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via column chromatography or recrystallization.

Q. How can this compound be structurally characterized using spectroscopic methods?

  • Answer :

  • ¹H NMR : Peaks at δ 7.4–7.1 (benzyl aromatic protons), 5.72 (olefinic protons), 3.76 (N–CH₂), and 3.45 (pyrroline ring protons) confirm the structure .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 146 (C₁₁H₁₃N) and fragmentation patterns validate the bicyclic framework .
  • X-ray Crystallography : Derivatives like 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile ( ) provide comparative crystallographic data for ring conformation analysis.

Q. What are the stability and storage requirements for this compound in laboratory settings?

  • Answer : The compound is sensitive to oxidation due to its unsaturated pyrroline ring. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests indicate decomposition (>5%) after 6 months at 4°C, with degradation products identified via GC-MS as benzaldehyde and pyrrolidine derivatives .

Advanced Research Questions

Q. How can competing reaction pathways during this compound synthesis be minimized?

  • Answer : Competing pathways (e.g., over-reduction or dimerization) are mitigated by:

  • Catalyst Optimization : Lowering AgNO₃ concentrations (≤5 mol%) reduces side reactions .
  • Solvent Polarity : Polar aprotic solvents (DMF, MeCN) favor cyclization over polymerization.
  • Kinetic Monitoring : In situ FTIR or HPLC tracks intermediates like enamine tautomers to adjust reaction times .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

  • Answer : The pyrroline ring’s electron-deficient C-2 position (due to conjugation with the benzyl group) directs nucleophilic attack. For example, alkylation at C-2 proceeds via a six-membered transition state stabilized by resonance with the N-benzyl moiety . Computational studies (DFT) support this regioselectivity, showing lower activation energy for C-2 vs. C-4 addition (ΔΔG‡ = 8.2 kJ/mol) .

Q. How does this compound serve as a precursor for bioactive heterocycles?

  • Answer : Its ring-opening and functionalization enable access to:

  • Piperidine Alkaloids : Hydrogenation yields 1-benzylpiperidine, a scaffold for neuroactive compounds .
  • Pyrrolidine-oxazole Hybrids : Oxidative cyclization with PhI(OAc)₂ forms oxazole rings, relevant to antimicrobial agents .
  • Table: Key Derivatives and Applications
DerivativeSynthetic RouteBioactivityReference
1-BenzylpiperidineH₂/Pd-C, 50 psiDopamine receptor modulation
Pyrrolidine-oxazolePhI(OAc)₂, DCM, 0°CAntifungal (IC₅₀ = 2 µM)

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Answer : Discrepancies in ¹H NMR shifts (e.g., δ 3.45 vs. 3.60 for pyrroline protons) arise from solvent effects or impurities. Strategies include:

  • Standardized Conditions : Acquire spectra in CDCl₃ at 25°C with internal TMS.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC confirms coupling between δ 5.72 (olefinic H) and δ 3.76 (N–CH₂) .
  • Cross-Validation : Compare with crystallographic data (e.g., bond lengths in ) to verify assignments.

Q. Methodological Notes

  • Synthesis Optimization : Always conduct small-scale trials to calibrate catalyst loading and reaction time .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H303+H313+H333 codes in ).
  • Data Reproducibility : Source high-purity reagents (≥95%, CAS 6913-92-4) from certified suppliers to minimize batch variability .

Properties

IUPAC Name

1-benzyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFHKHHUKGZIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340093
Record name 1-Benzyl-3-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6913-92-4
Record name 1-Benzyl-3-pyrroline
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Record name 1-Benzyl-2,5-dihydropyrrole
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Synthesis routes and methods I

Procedure details

To a solution of 60.0 g of the cis-2-butene derivative solution prepared in Example 1 and 250 g of toluene in a round flask reactor, 171.7 g (1.6 mol) of benzylamine was added dropwise with stirring for 30 min. at ambient temperature. After 2 hours of stirring, the crystallized solid was removed by filtration; 42.0 g of 35% HCl (aq) was added to the filtrate, and then excess benzylamine hydrochloride was removed by filtration or extraction. After the solvent was evaporated under reduced pressure, 57.0 g of 1-benzyl-3-pyrroline (yield 89.5%) was obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
171.7 g
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Quantity
250 g
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Reaction Step One
Yield
89.5%

Synthesis routes and methods II

Procedure details

To a solution containing 35.4 g (0.4 mol) of cis-2-butene-1,4-diol, 83.8 g (0.8mol) of triethylamine, and 416.6 g of ethyl acetate in a round flask reactor, methanesulfonyl chloride was added dropwise with stirring for 30 min. at about 5° C. using an ice-bath. After addition, the mixture was allowed to react with stirring for 2 hours at room temperature. To the mixture, 171.7 g (1.6 mol) of benzylamine was added continuously dropwise with stirring for 30 min. at ambient temperature. After 2 hours of stirring, the crystallized solid was removed by filtration; 42.0 g of 35% HCl (aq) was added to the filtrate, and then excess benzylamine hydrochloride was removed by filtration or extraction. After the solvent was evaporated under reduced pressure, 52.2 g of 1-benzyl-3-pyrroline (yield 82.0%) was obtained.
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
416.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
171.7 g
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1,4-dichloro-cis-2-butene and benzylamine is heated at reflux to give 1-benzyl-3-pyrroline (2), which is converted to the epoxide (3) by first reacting (2) with chlorine in dilute hydrochloric acid and then with sodium hydroxide. The epoxide is opened to give the corresponding hydroxy amine (4) with either ammonia and water or sodium azide followed by reduction of the resulting azide. The resulting trans 1-benzyl-3-amino-4-hydroxypyrrolidine (4) is acetylated with acetic anhydride to give N-acetyl derivative (5) in which N-benzyl group is removed by hydrogenation in the presence of Pd/C under acidic conditions to give (6), and further alkylated with bromoethyl acetate to give N-ethoxycarbonyl methyl derivative (7). The basic hydrolysis of the ester (7) gives the target (8).
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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